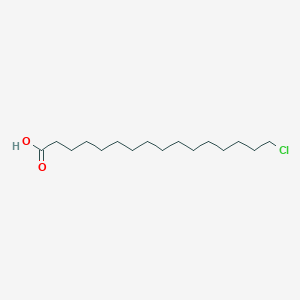

16-Chlorohexadecanoic acid

Description

Contextualizing 16-Chlorohexadecanoic Acid within Lipid Biochemistry

This compound is a halogenated derivative of hexadecanoic acid, more commonly known as palmitic acid. ontosight.aiwikipedia.org Palmitic acid is a 16-carbon saturated fatty acid and is the most prevalent saturated fatty acid in animals, plants, and microorganisms. wikipedia.org It serves as the initial fatty acid produced during fatty acid synthesis and is a precursor for longer-chain fatty acids. wikipedia.org The general chemical structure of hexadecanoic acid is CH₃(CH₂)₁₄COOH. ontosight.ai

The introduction of a chlorine atom onto the hexadecanoic acid backbone, creating this compound, alters its chemical and physical properties. ontosight.ai Chlorination can occur at various positions along the carbon chain, resulting in different isomers. ontosight.ai This modification places this compound within the chemical class of halogenated fatty acids. nih.gov In lipid biochemistry, such modified fatty acids are of interest for their potential to interact with or mimic natural fatty acids in various biological pathways. For instance, fatty acid biosynthesis is a critical pathway that can be targeted by inhibitors. nih.gov The structural similarity of halogenated fatty acids to their non-halogenated counterparts allows them to be recognized by enzymes in these pathways, sometimes leading to inhibitory effects. nih.govresearchgate.net

The parent compound, palmitic acid, is a central molecule in metabolism. It can be synthesized from carbohydrates, other fatty acids, and amino acids. Palmitates, the esters and salts of palmitic acid, are involved in processes like protein palmitoylation, which is crucial for anchoring proteins to cell membranes and for the trafficking of intracellular proteins. wikipedia.orglipidmaps.org The introduction of a chlorine atom, as in this compound, creates a molecule that, while structurally similar, may have altered reactivity and functionality within these biological systems.

Overview of its Emergence as a Research Focus

Research into halogenated fatty acids, including this compound, has emerged from the broader study of fatty acid metabolism and the search for novel bioactive compounds. The synthesis of chlorinated fatty acids allows for the investigation of their potential applications as intermediates in the creation of new pharmaceutical compounds. ontosight.ai The study of fatty acid synthesis inhibitors has been a significant area of research for developing new antimicrobial agents, as the bacterial fatty acid synthesis pathway differs from the mammalian system. nih.gov Compounds that can interfere with this pathway, such as modified fatty acids, are therefore of considerable interest. nih.gov

The investigation of naturally occurring and synthetic fatty acid analogs helps to elucidate the mechanisms of enzymes involved in lipid metabolism. For example, the study of how various acyl-CoA derivatives inhibit fatty acid synthetases has provided insights into the regulation of fatty acid synthesis. researchgate.net Research has shown that long-chain acyl-CoA derivatives can inhibit these enzymes, and this inhibition can be modulated by other molecules. researchgate.net The creation and study of compounds like this compound are a logical extension of this line of inquiry, allowing researchers to probe the active sites and regulatory mechanisms of enzymes involved in lipid biochemistry.

Classification and Nomenclature in Biological Systems

This compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature. The parent chain is hexadecanoic acid, a 16-carbon saturated carboxylic acid. wikipedia.org The "16-chloro" prefix indicates that a chlorine atom is substituted on the 16th carbon atom, which is the terminal methyl carbon of palmitic acid. In lipid classification systems, it falls under the category of fatty acyls, specifically as a halogenated fatty acid. nih.gov

Below is a table summarizing the nomenclature and identifiers for this compound and its parent compound, hexadecanoic acid.

| Attribute | This compound | Hexadecanoic Acid (Palmitic Acid) |

|---|---|---|

| IUPAC Name | This compound | Hexadecanoic acid wikipedia.org |

| Synonyms | 16-Chloropalmitic acid | Palmitic acid, Cetylic acid, C16:0 wikipedia.orgebi.ac.uk |

| Chemical Formula | C16H31ClO2 | C16H32O2 wikipedia.org |

| Lipid Class | Halogenated fatty acid nih.gov | Saturated long-chain fatty acid ebi.ac.uk |

The following table provides a summary of key research findings related to the parent compound, hexadecanoic acid, which provides context for the study of its chlorinated derivative.

| Research Area | Key Findings for Hexadecanoic Acid (Palmitic Acid) | Reference |

|---|---|---|

| Biosynthesis | It is the first fatty acid produced during fatty acid synthesis and is a precursor to longer fatty acids. Palmitate negatively feeds back on acetyl-CoA carboxylase (ACC), a key regulatory enzyme. | wikipedia.org |

| Biological Role | It is a major component of animal body fat and human breast milk. It is also involved in protein palmitoylation, which affects protein localization and function. | wikipedia.org |

| Enzyme Inhibition | n-Hexadecanoic acid has been shown to act as a mixed-type inhibitor against α-amylase. | nih.gov |

| Metabolism | It can be converted to palmitoleic acid by the enzyme stearoyl-CoA desaturase-1. | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

2536-34-7 |

|---|---|

Molecular Formula |

C16H31ClO2 |

Molecular Weight |

290.9 g/mol |

IUPAC Name |

16-chlorohexadecanoic acid |

InChI |

InChI=1S/C16H31ClO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |

InChI Key |

GORBJGYRHORLLP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 16 Chlorohexadecanoic Acid

Strategies for De Novo Synthesis of 2-Chlorohexadecanoic Acid

The de novo synthesis of fatty acids is a fundamental biological process involving the creation of fatty acids from precursor molecules like acetyl-CoA. pharmaguideline.comslideshare.net In the context of chlorinated fatty acids, "de novo synthesis" can also refer to the chemical synthesis from basic starting materials. This section will explore the chemical strategies developed for the synthesis of 2-chlorohexadecanoic acid.

Chemical Routes for α-Chlorination of Fatty Acids

The direct chlorination of fatty acids at the α-position (the carbon adjacent to the carboxyl group) is a key method for producing 2-chloro fatty acids. One established, yet environmentally challenging, method is the Hell-Volhard-Zelinsky reaction, which traditionally uses hazardous reagents like molecular halogens. researchgate.net More contemporary and greener approaches have been developed to circumvent these issues.

A notable modern method involves the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent for the α-chlorination of long-chain saturated fatty acids, including palmitic acid (hexadecanoic acid). researchgate.netacs.orgunimi.it This method is efficient, scalable, and proceeds under solvent-free conditions, presenting a more environmentally benign alternative to classical methods. acs.orgunimi.it TCCA is advantageous as it can transfer three chlorine atoms, and its byproduct, cyanuric acid, can be recycled. acs.org

The general procedure for the α-chlorination of palmitic acid using TCCA involves heating the fatty acid with TCCA and a catalytic amount of phosphorus trichloride (B1173362) (PCl3). researchgate.net The reaction mixture is then worked up to isolate the crude 2-chloropalmitic acid, which can be further purified. researchgate.net Research has demonstrated that this reaction can achieve high conversion rates and purities. researchgate.netacs.orgunimi.it

| Substrate | Chlorinating Agent | Catalyst | Conditions | Product | Conversion (%) | Purity (%) | Reference |

| Palmitic Acid | Trichloroisocyanuric Acid (TCCA) | PCl₃ | 80°C, Solvent-free | 2-Chloropalmitic Acid | 100 | 89.0 | unimi.it |

| Stearic Acid | Trichloroisocyanuric Acid (TCCA) | PCl₃ | 80°C, Solvent-free | 2-Chlorostearic Acid | 100 | 91.7 | acs.org |

| Myristic Acid | Trichloroisocyanuric Acid (TCCA) | PCl₃ | 80°C, Solvent-free | 2-Chloromyristic Acid | 100 | 85.5 | unimi.it |

Synthesis via Precursor Molecules and Intermediates

The synthesis of 2-chlorohexadecanoic acid can also be achieved through the modification of precursor molecules. The natural production of 2-chloro fatty acids in biological systems provides insight into potential synthetic pathways. In activated human neutrophils, myeloperoxidase (MPO) generates hypochlorous acid (HOCl), which reacts with plasmalogen phospholipids (B1166683) to form 2-chlorofatty aldehydes. nih.gov These aldehydes are then oxidized to 2-chloro fatty acids. nih.govnih.gov

Chemically, this can be mimicked. For instance, 2-chlorohexadecanal, a precursor, can be oxidized to 2-chlorohexadecanoic acid. nih.gov Conversely, 2-chlorohexadecanoic acid can be reduced to form 2-chlorohexadecanol. nih.gov These interconversions highlight the use of functionalized precursors in the synthesis of the target compound.

Synthesis of Labeled Analogs for Mechanistic Investigations

Labeled analogs of 2-chlorohexadecanoic acid are invaluable tools for studying its metabolic fate and biological interactions. These analogs incorporate stable or radioactive isotopes, or functional groups for click chemistry, allowing for their detection and tracking in complex biological systems.

Stable Isotope Labeling for Tracer Studies

Stable isotope labeling is a non-radioactive method used to trace the metabolism of molecules. thermofisher.comcreative-proteomics.com By replacing atoms like carbon (¹²C) or hydrogen (¹H) with their heavier, non-radioactive isotopes (¹³C or ²H), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry. thermofisher.comnih.gov This technique allows for the quantitative analysis of metabolic pathways in vivo. boku.ac.atnih.gov

For fatty acids, stable isotope-labeled tracers, such as ¹³C- or ²H-labeled palmitate, are commonly used to study fatty acid metabolism. nih.gov While specific examples of stable isotope-labeled 16-chlorohexadecanoic acid are not detailed in the provided search results, the principles of stable isotope labeling are directly applicable. A synthetically prepared this compound could incorporate ¹³C atoms throughout its carbon chain (uniformly labeled) or at specific positions, or be deuterated. nih.govotsuka.co.jp These labeled analogs would enable researchers to track the incorporation and transformation of this compound in various metabolic pathways. creative-proteomics.combiorxiv.org

Click Chemistry Analog Development for Protein Modification Studies

Click chemistry provides a powerful tool for studying post-translational modifications of proteins by fatty acids. gbiosciences.comnih.gov This approach involves synthesizing fatty acid analogs that contain a "clickable" functional group, such as an alkyne or an azide (B81097). gbiosciences.com These analogs are metabolically incorporated into proteins, and the clickable handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via a highly specific and efficient click reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). gbiosciences.comnih.gov

Recent research has utilized click chemistry analogs of 2-chlorohexadecanoic acid to identify proteins that are covalently modified by this lipid in human lung microvascular endothelial cells (HLMVECs). nih.gov In this study, an alkyne-containing analog of 2-chlorohexadecanoic acid was used. nih.gov This allowed for the identification of numerous proteins modified by 2-chlorohexadecanoic acid, revealing a network of proteins involved in cellular signaling pathways. nih.gov This approach demonstrates the utility of developing click chemistry analogs to probe the molecular targets and mechanisms of action of chlorinated fatty acids.

| Labeled Analog Type | Label | Application | Detection Method | Reference |

| Stable Isotope | ¹³C, ²H | Metabolic Tracer Studies | Mass Spectrometry | thermofisher.comnih.gov |

| Radioisotope | ¹⁴C, ³H, ¹¹C | Metabolic Tracking | Scintillation Counting, PET | thermofisher.com |

| Click Chemistry | Alkyne, Azide | Protein Modification Studies | Fluorescence, Western Blot | nih.govgbiosciences.comnih.gov |

Derivatization Techniques for Enhanced Analytical Resolution

For the analysis of long-chain fatty acids and their related metabolites, direct measurement can be challenging due to their low volatility and potential for poor chromatographic peak shape. Chemical derivatization is a crucial strategy employed to enhance their analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS). This process involves converting the analyte into a more volatile and thermally stable derivative, often with properties that significantly improve detection sensitivity.

Formation of Pentafluorobenzyl Esters

The conversion of carboxylic acids, such as this compound, into their pentafluorobenzyl (PFB) esters is a widely used derivatization technique for enhancing analytical resolution, especially in GC-MS analysis. ontosight.aicolostate.edu PFB esters exhibit high volatility and thermal stability, making them well-suited for gas chromatography. ontosight.ai Furthermore, the presence of the electron-capturing pentafluorobenzyl group makes these derivatives particularly sensitive to detection by negative ion chemical ionization (NICI) GC-MS. nih.gov

The derivatization process typically involves reacting the fatty acid with a pentafluorobenzylating agent, such as O-(2,3,4,5,6-pentafluorobenzyl) bromide (PFB-Br), in the presence of a base catalyst. nih.govlipidmaps.org This reaction converts the polar carboxylic acid group into a less polar, more volatile ester.

A common procedure for the formation of PFB esters from fatty acids in a sample extract is as follows:

The dried lipid extract containing the fatty acid is reconstituted.

A solution of PFB-Br in a solvent like acetonitrile (B52724) is added. lipidmaps.org

A base, such as N,N'-diisopropylethylamine (DIPEA), is added to facilitate the reaction. nih.govlipidmaps.org

The mixture is heated to ensure the reaction goes to completion. For instance, reacting at 45°C for 30 minutes has been reported for the derivatization of 2-chlorohexadecanoic acid. nih.gov

After the reaction, the solvent is evaporated, and the sample is redissolved in a non-polar solvent like iso-octane or hexane (B92381) for injection into the GC-MS system. nih.govlipidmaps.org

This derivatization strategy has been successfully applied to the analysis of chlorinated fatty acids, including 2-chlorohexadecanoic acid, in biological samples like plasma. nih.gov The high sensitivity of NICI-GC-MS for PFB esters allows for the detection and quantification of these compounds at very low concentrations. nih.gov

Table 1: Reagents and Conditions for PFB Esterification of Fatty Acids

| Parameter | Details | Source(s) |

|---|---|---|

| Analyte | Long-chain fatty acids (e.g., this compound) | nih.gov |

| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl) bromide (PFB-Br) | nih.govlipidmaps.org |

| Catalyst | N,N'-Diisopropylethylamine (DIPEA) | nih.govlipidmaps.org |

| Solvent | Acetonitrile | lipidmaps.org |

| Reaction Conditions | 20 minutes at room temperature or 30 minutes at 45°C | nih.govlipidmaps.org |

| Post-derivatization solvent | Iso-octane or Hexanes | nih.govlipidmaps.org |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | ontosight.ailipidmaps.org |

Conversion to Pentafluorobenzyl Oxime Derivatives (for related aldehydes)

While PFB esterification is used for carboxylic acids, a related technique is employed for the analysis of aldehydes, such as hexadecanal, the aldehyde counterpart to hexadecanoic acid. This method involves the formation of pentafluorobenzyl (PFB) oxime derivatives. nih.govgerli.comresearchgate.net This derivatization is highly effective for quantifying long-chain aldehydes using GC-MS, offering high sensitivity. nih.govgerli.com

The reaction involves treating the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA·HCl). researchgate.net The PFBHA reacts with the carbonyl group of the aldehyde to form a stable PFB-oxime derivative. researchgate.net These derivatives, like PFB esters, are highly sensitive to negative ion mass spectrometric techniques, which are generally more sensitive than positive ion methods for compounds with good ionization properties. nih.govresearchgate.net

One critical consideration when preparing PFB oximes from crude lipid extracts is the potential interference from plasmalogens. nih.govresearchgate.net Plasmalogens can release free aldehydes during the derivatization process, leading to inaccurate quantification. Therefore, a purification step, such as silicic acid column chromatography, is often performed prior to derivatization to remove these interfering lipids. nih.gov

The method has proven to be sensitive, with a detection limit for long-chain fatty aldehydes reported to be as low as 0.5 pmol and demonstrating linearity over two orders of magnitude. nih.govgerli.com This high sensitivity and specificity make it a valuable tool for identifying and quantifying trace amounts of biologically relevant aldehydes. nih.gov

Table 2: Key Aspects of PFB-Oxime Derivatization for Long-Chain Aldehydes

| Feature | Description | Source(s) |

|---|---|---|

| Analyte Class | Long-chain aldehydes (e.g., hexadecanal) | nih.govgerli.com |

| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA·HCl) | researchgate.net |

| Key Challenge | Interference from plasmalogens releasing aldehydes during derivatization. | nih.govresearchgate.net |

| Pre-analytical Step | Silicic acid column chromatography to remove plasmalogens. | nih.gov |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Ion Chemical Ionization (NICI). | nih.gov |

| Limit of Detection | 0.5 pmol for long-chain fatty aldehydes. | nih.govgerli.com |

Biological Origin and Enzymatic Formation Pathways of 16 Chlorohexadecanoic Acid

Endogenous Production via Myeloperoxidase-Dependent Mechanisms

During inflammation, activated neutrophils and other phagocytic cells release the enzyme myeloperoxidase, setting off a cascade that results in the chlorination of cellular lipids. nih.govnih.gov

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the primary granules of neutrophils. nih.govyoutube.com Upon activation at sites of infection or inflammation, neutrophils release MPO into the extracellular environment or into phagosomes. nih.govyoutube.com The primary function of MPO in this context is to catalyze the production of potent antimicrobial oxidants. youtube.comnih.gov It is a central player in the innate immune response, but its activity also leads to the modification of host molecules, including lipids, which can have significant pathological consequences. nih.govmdpi.com

MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful reactive chlorinating species. nih.govnih.gov HOCl is a highly reactive oxidant that can target a wide array of biological molecules, including amino acids, DNA, and, significantly, lipids. nih.govnih.gov While crucial for killing invading pathogens, the indiscriminate reactivity of HOCl means it can also inflict damage on host tissues, contributing to the pathology of inflammatory diseases. nih.govyoutube.com

Plasmalogens are a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. nih.gov These lipids are particularly abundant in the cell membranes of neutrophils, endothelial cells, and cardiac muscle. nih.gov The vinyl-ether linkage of plasmalogens is exceptionally vulnerable to attack by HOCl. nih.govmdpi.com The reaction of HOCl with plasmalogens results in the cleavage of this bond, liberating a lysophospholipid and an α-chlorinated fatty aldehyde. nih.govnih.gov For instance, when the fatty chain at the sn-1 position is a 16-carbon chain, the product is 2-chlorohexadecanal (2-ClHDA). nih.gov

Enzymatic Conversion of α-Chlorinated Fatty Aldehydes to 2-Chlorohexadecanoic Acid

The α-chlorinated fatty aldehydes generated from plasmalogen oxidation are not the final products. They are metabolically active and can be further converted by cellular enzymes into other chlorinated lipid species.

The reactive aldehyde, 2-chlorohexadecanal, can be rapidly metabolized within cells. mdpi.comnih.gov One of the primary metabolic fates of 2-ClHDA is its oxidation to the corresponding carboxylic acid, 2-chlorohexadecanoic acid (an α-chlorofatty acid). nih.govnih.gov This conversion has been observed in various cell types, including human coronary artery endothelial cells and cardiomyocytes, following exposure to 2-ClHDA. nih.gov This oxidation transforms the electrophilic aldehyde into a more stable, yet still biologically active, chlorinated fatty acid. nih.gov

The enzymatic oxidation of 2-chlorohexadecanal to 2-chlorohexadecanoic acid is catalyzed by fatty aldehyde dehydrogenase (FALDH). mdpi.comnih.gov FALDH is responsible for the NAD⁺-dependent oxidation of a variety of long-chain aliphatic aldehydes to their corresponding fatty acids. Studies have shown that cells deficient in FALDH exhibit impaired oxidation of 2-chlorohexadecanal, confirming the enzyme's critical role in this metabolic pathway. mdpi.comnih.gov

Data Tables

Table 1: Key Molecules in the Formation Pathway of 2-Chlorohexadecanoic Acid

| Molecule | Role |

|---|---|

| Myeloperoxidase (MPO) | Enzyme released by neutrophils; catalyzes HOCl production. |

| Hypochlorous Acid (HOCl) | Potent oxidant; attacks plasmalogen phospholipids. |

| Plasmalogen Phospholipids | Lipid substrate with a vinyl-ether bond; targeted by HOCl. |

| 2-Chlorohexadecanal (2-ClHDA) | α-chlorinated fatty aldehyde; intermediate product of HOCl and plasmalogen reaction. |

| Fatty Aldehyde Dehydrogenase (FALDH) | Enzyme; oxidizes 2-ClHDA to 2-Chlorohexadecanoic Acid. |

| 2-Chlorohexadecanoic Acid | α-chlorinated fatty acid; the final product of the pathway. |

Table 2: Cellular Metabolism of 2-Chlorohexadecanal (2-ClHDA)

| Cell Type | Primary Metabolites Formed | Reference |

|---|---|---|

| Murine HL-1 Cardiomyocytes | 2-chlorohexadecanoic acid, 2-chlorohexadecanol | mdpi.comnih.gov |

| Human Coronary Artery Endothelial Cells | 2-chlorohexadecanoic acid, 2-chlorohexadecanol | nih.gov |

Precursor-Product Relationships in Activated Cells

In microbial cells activated to metabolize long-chain haloalkanes, 16-chlorohexadecanoic acid is formed from its precursor, 1-chlorohexadecane (B1210310). The primary enzymatic reaction involves an oxygenase that attacks the terminal methyl group (the ω-carbon), which is the non-halogenated end of the alkane molecule. This initial oxidation step converts the alkane into the corresponding primary alcohol, 16-chlorohexadecan-1-ol.

Subsequent oxidation reactions, catalyzed by alcohol and aldehyde dehydrogenases, convert the alcohol first to 16-chlorohexadecanal and then to the final product, this compound. This pathway represents a key strategy for microbial degradation, as it transforms a chemically inert hydrocarbon into a fatty acid that can enter cellular metabolic pathways.

Microbial Biotransformation and Assimilation of Haloalkanes

Microorganisms, particularly from the genus Rhodococcus, have demonstrated a remarkable capacity to biotransform and assimilate haloalkanes. These bacteria employ several mechanisms to break down these compounds and utilize them as a source of carbon and energy.

Incorporation into Cellular Lipids by Microorganisms (e.g., Rhodococcus rhodochrous)

One of the notable assimilation strategies for long-chain haloalkanes is the direct incorporation of the resulting ω-chlorofatty acids into cellular lipids. In the bacterium Rhodococcus rhodochrous NCIMB 13064, when grown on 1-chlorohexadecane, the formed this compound is integrated into the cell's lipid structures.

Research has shown that under these conditions, chlorinated fatty acids can comprise a significant portion of the total fatty acid content of the cell. This direct assimilation pathway is a distinct mechanism from the complete breakdown of the carbon source for energy. Analysis of the fatty acid composition of R. rhodochrous grown on 1-chlorohexadecane revealed that chlorofatty acids constituted up to 75% of the total fatty acids. The predominant species were chlorinated C14:0, C16:0, C16:1, and C18:1 acids. This indicates that this compound, once formed, can be elongated or desaturated and is treated by the cell's lipid synthesis machinery much like its non-halogenated counterpart, palmitic acid.

Table 1: Fatty Acid Composition in Rhodococcus rhodochrous

| Substrate | Fatty Acid Type | Percentage of Total Fatty Acids |

|---|---|---|

| Glucose (Typical) | Palmitic Acid (C16:0) | ~35% |

| Glucose (Typical) | Oleic Acid (C18:1) | ~42% |

Note: Data for glucose is representative of typical lipid accumulation in R. rhodochrous. Data for 1-chlorohexadecane is based on findings for R. rhodochrous NCIMB 13064.

Enzymatic Attack and Degradation Mechanisms of Long-Chain Haloalkanes

The enzymatic breakdown of long-chain haloalkanes like 1-chlorohexadecane can proceed via different mechanisms.

The primary pathway for compounds like 1-chlorohexadecane is initiated by an oxygenase at the terminal, non-halogenated end of the molecule, leading to the formation of an ω-chlorofatty acid as described previously. Once this compound is formed, it can be further degraded through the β-oxidation pathway. nih.govyoutube.com This catabolic process systematically shortens the fatty acid chain by two carbons with each cycle, producing acetyl-CoA, which can then enter the citric acid cycle to generate energy. youtube.comnih.gov

An alternative, though less common for long-chain haloalkanes, is an attack at the halogenated carbon atom. This involves a hydrolytic dehalogenase enzyme that cleaves the carbon-chlorine bond, releasing a chloride ion and forming a primary alcohol (in this case, 1-hexadecanol). This alcohol can then be oxidized to hexadecanoic acid (palmitic acid) and enter standard fatty acid metabolism. However, the activity of these dehalogenases often decreases significantly with increasing alkane chain length.

Cellular and Molecular Mechanisms of 16 Chlorohexadecanoic Acid Action

Effects on Endothelial Cell Biology

Induction of Endothelial Barrier Dysfunction

16-Chlorohexadecanoic acid (16-ClHA), a chlorinated fatty acid produced during inflammation, has been shown to induce endothelial barrier dysfunction. nih.govnih.gov This dysfunction is characterized by increased permeability of the endothelial monolayer. nih.govnih.gov Studies using human coronary artery endothelial cells (HCAEC), human lung microvascular endothelial cells (HLMVEC), and human kidney endothelial cells (HKEC) have all demonstrated a significant loss of barrier function in response to treatment with a related compound, 2-chlorohexadecanal (2-ClHDA). frontiersin.org The degree of barrier dysfunction varied between cell types, with HCAEC showing the greatest response, followed by HLMVEC and HKEC. frontiersin.org

The mechanism underlying this increased permeability may involve the disruption of adherens junctions, leading to the formation of intercellular gaps. frontiersin.org Tight junctions, critical structures in maintaining endothelial barrier integrity, are also affected. nih.govrsc.org Treatment with 16-ClHA can lead to the disorganization of tight junction proteins, such as occludin and zona occludens protein 1 (ZO-1). rsc.org In some models, this disruption is associated with a decrease in transepithelial electrical resistance (TEER), a measure of barrier integrity. rsc.orgnih.gov

Modulation of Neutrophil and Platelet Adherence to Endothelium

16-ClHA significantly modulates the adherence of neutrophils and platelets to the endothelium. nih.govnih.gov This chlorinated fatty acid causes an increase in both neutrophil and platelet adhesion. nih.govnih.gov The initial product of hypochlorous acid (HOCl) targeting plasmalogens, 2-chlorofatty aldehyde (2-ClFALD), also promotes the surface expression of adhesion molecules on endothelial cells, which in turn facilitates the adherence of neutrophils and platelets. frontiersin.org

The process of neutrophil adhesion to the microvascular endothelium is a key early event in the acute inflammatory response and is stimulated by chemoattractants. nih.gov Chemotactic factors, such as complement fragments C5a and C5a des arg, as well as formyl-methionyl-leucyl-phenylalanine (fMLP), enhance neutrophil adherence primarily by acting on the neutrophils themselves. nih.gov Pre-treatment of neutrophils with these factors increases their adhesion to the endothelium. nih.gov Similarly, lipid mediators like leukotriene B4 (LTB4) and platelet-activating factor (PAF) also enhance neutrophil adherence to microvascular endothelial cells. nih.gov This enhanced adherence is dependent on the expression of the Mac-1, LFA-1, p150,95 glycoprotein (B1211001) family on the neutrophil surface. nih.gov

Activation of RhoA Signaling Pathways

A key molecular mechanism underlying the effects of 16-ClHA on endothelial cells is the activation of the RhoA signaling pathway. nih.gov RhoA is a small GTPase that plays a crucial role in regulating the cytoskeleton and controlling endothelial barrier permeability. nih.gov Studies have identified RhoA as one of the proteins specifically modified by 16-ClHA in human lung microvascular endothelial cells (HLMVECs). nih.gov

This modification of RhoA leads to its activation. nih.gov The activation of RhoA signaling is a critical step in the induction of endothelial barrier dysfunction by 16-ClHA. nih.gov Inhibitors of RhoA, such as Rhosin and C3, have been shown to block the barrier dysfunction elicited by 16-ClHA in HLMVECs. nih.gov This demonstrates the direct involvement of the RhoA pathway in mediating the detrimental effects of this chlorinated fatty acid on endothelial integrity. Furthermore, the activation of RhoA is specific to 16-ClHA, as the non-chlorinated counterpart, hexadecanoic acid, does not induce RhoA activation. nih.gov

Regulation of Angiopoietin-2 (Ang-2) Release

This compound has been shown to regulate the release of Angiopoietin-2 (Ang-2) from endothelial cells. nih.govnih.gov Ang-2 is a protein stored in Weibel-Palade bodies within endothelial cells and its release is a marker of endothelial activation. nih.gov Studies have demonstrated that 16-ClHA and its alkyne analog, 2-chlorohexadec-15-ynoic acid (2-ClHyA), promote the release of Ang-2 from human coronary artery endothelial cells. nih.gov

This release of Ang-2 is linked to the activation of the RhoA signaling pathway. nih.gov Inhibition of RhoA has been found to attenuate the 16-ClHA-induced release of Ang-2 from human lung microvascular endothelial cells. nih.gov This suggests that 16-ClHA triggers a signaling cascade involving RhoA that ultimately leads to the exocytosis of Weibel-Palade bodies and the subsequent release of their contents, including Ang-2. nih.govnih.gov The release of Ang-2 has been functionally tied to the increased permeability of the endothelial barrier caused by 16-ClHA. nih.gov

Impact on Monocyte and Macrophage Function

Accumulation in Activated Monocytes and Macrophages

This compound has been observed to accumulate in activated monocytes and macrophages. nih.gov This accumulation is a consequence of the production of hypochlorous acid (HOCl) by myeloperoxidase (MPO), an enzyme released from activated neutrophils and monocytes. nih.govnih.gov HOCl targets plasmalogen phospholipids (B1166683), which are abundant in the membranes of these immune cells, leading to the formation of 2-chlorofatty aldehydes that are subsequently oxidized to 2-chlorofatty acids like 16-ClHA. nih.govnih.gov

The activation of monocytes with stimuli such as arachidonic acid can lead to a time-dependent increase in the cellular levels of certain fatty acids. researchgate.net While saturated fatty acids can prime monocytes towards a pro-inflammatory M1 phenotype, monounsaturated and polyunsaturated fatty acids can have inhibitory effects on pro-inflammatory cytokine secretion. researchgate.netnih.gov The metabolic state of macrophages is also crucial, with pro-inflammatory macrophages relying on glycolysis, while anti-inflammatory macrophages primarily use fatty acid oxidation. mdpi.com The accumulation of specific fatty acids, including chlorinated ones, can therefore significantly influence the function and inflammatory response of these key immune cells.

Interactive Data Table: Effects of this compound on Endothelial Cells

| Cellular Process | Effect of 16-ClHA | Key Mediators | Affected Cell Types |

| Endothelial Barrier Function | Increased Permeability / Dysfunction | RhoA, Tight Junctions (Occludin, ZO-1) | HCAEC, HLMVEC, HKEC |

| Leukocyte Adhesion | Increased Neutrophil and Platelet Adherence | Adhesion Molecules | Endothelium |

| Signaling Pathway | Activation | RhoA | HLMVEC |

| Protein Release | Increased Angiopoietin-2 (Ang-2) Release | Weibel-Palade Bodies, RhoA | HCAEC, HLMVEC |

Induction of Apoptosis Pathways

This compound and related chlorinated fatty acids trigger apoptosis, a form of programmed cell death, through a multi-faceted approach involving the generation of cellular stress and the activation of specific enzymatic cascades. Apoptosis is a highly regulated process essential for removing damaged or harmful cells to maintain tissue homeostasis. nih.gov Its dysregulation is implicated in numerous pathological conditions. The mechanisms initiated by this compound converge on key cellular organelles and signaling pathways.

An excess of reactive oxygen species (ROS) can damage cellular components like proteins, lipids, and nucleic acids, which can initiate apoptotic cell death. nih.gov Saturated fatty acids, such as the parent compound palmitic acid, are known to induce apoptosis through the generation of ROS. mdpi.com This accumulation of ROS is considered a significant factor in lipotoxicity, where excess fatty acids lead to cell death. Studies on various cell types have demonstrated that ROS generation is a critical upstream event in fatty acid-induced apoptosis. mdpi.commdpi.com The apoptotic process can be mitigated by the use of ROS scavengers, highlighting the central role of oxidative stress in the pathway. mdpi.com It is understood that ROS can activate the principal apoptosis pathways, including those mediated by mitochondria, death receptors, and the endoplasmic reticulum. nih.gov

The endoplasmic reticulum (ER) is a critical site for protein and lipid synthesis. An accumulation of unfolded or misfolded proteins in the ER lumen leads to a state known as ER stress, which activates a response called the unfolded protein response (UPR). mdpi.com While initially a survival mechanism, prolonged or overwhelming ER stress can trigger apoptosis. nih.govmdpi.com Saturated fatty acids have been shown to induce ER stress, evidenced by the increased expression of ER stress marker proteins such as GRP78 and CHOP. nih.govnih.gov Continuous activation of the ER stress pathway is a key mechanism in palmitic acid-induced apoptosis in various cell types. nih.gov Research indicates a significant interplay between ER stress and oxidative stress, where each can influence the other, creating a feedback loop that amplifies the apoptotic signal. nih.gov Inhibition of ER stress has been shown to decrease apoptosis and reduce oxidative stress, confirming its role as a critical mediator in fatty acid-induced cell death. nih.govmdpi.com

The apoptotic program culminates in an execution phase driven by a family of proteases called caspases. nih.gov Upstream signals, such as those originating from ROS production and ER stress, converge to activate initiator caspases, which in turn activate executioner caspases like caspase-3. nih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical features of apoptosis. nih.gov

A primary substrate and hallmark of caspase-3 activity is Poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a nuclear enzyme involved in DNA repair. During apoptosis, caspase-3 cleaves the 116-kDa PARP into an 85-kDa and a 24-kDa fragment, which prevents its DNA repair functions and facilitates cellular disassembly. nih.gov The detection of cleaved PARP is a widely recognized indicator of apoptosis. nih.gov The activation of caspase-3 and subsequent PARP cleavage represent the final commitment steps in the apoptotic pathway triggered by compounds like this compound.

| Apoptotic Marker | Role in Apoptosis | Reference |

| Caspase-3 | Key executioner enzyme that cleaves cellular substrates. | nih.govnih.gov |

| Cleaved PARP | Inactivated form of PARP; a hallmark of caspase-3 activation and apoptosis. | nih.govnih.gov |

Modulation of Inflammatory Responses

Beyond its role in apoptosis, this compound actively modulates cellular processes involved in inflammation, particularly within the vascular endothelium.

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the production of prostaglandins (B1171923) from arachidonic acid. nih.gov Unlike the constitutively expressed COX-1, COX-2 is typically absent in normal tissues but is highly expressed in response to inflammatory stimuli and in pathological conditions like atherosclerosis. nih.gov Research has shown that 2-chlorohexadecanoic acid (2-ClHA), a specific isomer, induces the expression of COX-2 in human coronary artery endothelial cells (HCAEC). nih.govnih.gov This induction occurs at both the mRNA and protein levels. Treatment of HCAEC with 2-ClHA resulted in a modest increase in COX-2 mRNA within one hour, and a significant increase in COX-2 protein expression was observed after an 8-hour treatment. nih.govnih.gov This upregulation of COX-2 suggests that chlorinated fatty acids produced during leukocyte activation can alter vascular endothelial function and contribute to inflammatory responses. nih.gov

| Treatment | Time | Effect on COX-2 Expression in HCAEC | Reference |

| 2-Chlorohexadecanoic acid (2-ClHA) | 1 hour | Modest increase in mRNA levels | nih.gov |

| 2-Chlorohexadecanoic acid (2-ClHA) | 8 hours | Increased protein expression | nih.govnih.gov |

Weibel-Palade bodies (WPBs) are specialized storage granules found within endothelial cells. nih.govelifesciences.org They contain a variety of proteins that play critical roles in inflammation, thrombosis, and angiogenesis, including von Willebrand factor (vWF), P-selectin, and angiopoietin-2. nih.gov The release, or mobilization, of these granules is a key event in endothelial activation during inflammation.

Studies have demonstrated that 2-chlorohexadecanoic acid (2-ClHA) promotes the mobilization of Weibel-Palade bodies. nih.gov A synthetic analog of the compound was shown to localize to these storage granules in human coronary artery endothelial cells. Functionally, 2-ClHA treatment leads to the release of the WPB contents, suggesting that this chlorinated fatty acid can directly activate the endothelium and promote a pro-inflammatory and pro-thrombotic state. nih.gov

| Factor | Location | Released by 2-ClHA | Function | Reference |

| P-selectin | Weibel-Palade Bodies | Yes | Mediates leukocyte adhesion | nih.gov |

| von Willebrand factor (vWF) | Weibel-Palade Bodies | Yes | Mediates platelet adhesion | nih.gov |

| Angiopoietin-2 | Weibel-Palade Bodies | Yes | Increases vascular permeability | nih.gov |

Role in Neutrophil Extracellular Trap (NET) Formation (NETosis)

This compound, a member of the 2-chlorofatty acid (2-ClFA) family, has been identified as a crucial lipid mediator in the process of neutrophil extracellular trap (NET) formation, also known as NETosis. nih.gov These chlorinated lipids are naturally produced during neutrophil activation when the enzyme myeloperoxidase (MPO) generates hypochlorous acid (HOCl), which then reacts with plasmalogens. nih.govnih.gov

Research demonstrates that human neutrophils treated with physiological concentrations of 2-ClFAs, such as this compound, are induced to form NETs. nih.gov This process is characterized by the distinct association of MPO with DNA and the redistribution of neutrophil elastase (NE) to the area surrounding the nucleus. nih.gov Functionally, these 2-ClFA-induced NETs have been shown to be effective in trapping and reducing colony-forming units of bacteria like Escherichia coli. nih.gov

Protein Modification by this compound

This compound exerts significant biological effects through the covalent modification of proteins, a process known as protein adduction or lipoxidation. nih.govmdpi.com This post-translational modification can alter the structure and function of target proteins, thereby disrupting cellular processes. nih.gov

Identification of Covalently Modified Proteins in Endothelial Cells

Studies utilizing click chemistry-based proteomic approaches have successfully identified specific protein targets of this compound (referred to as 2-ClHA in the research) in human lung microvascular endothelial cells (HLMVECs). nih.gov The research revealed two distinct groups of modified proteins:

Specifically Modified Proteins: Eleven proteins were found to be covalently modified exclusively by this compound and not by its non-chlorinated analog, hexadecanoic acid. nih.govnih.gov

Co-modified Proteins: An additional 194 proteins were identified as being adducted by both this compound and hexadecanoic acid. nih.govnih.gov

This specific modification by the chlorinated fatty acid points to unique interactions and functional consequences not observed with its parent fatty acid. nih.gov The table below summarizes the key findings regarding protein modification.

| Category | Description | Number of Proteins | Key Example |

| Specifically Modified | Proteins covalently modified only by this compound. | 11 | RhoA |

| Co-modified | Proteins modified by both this compound and Hexadecanoic acid. | 194 | - |

Functional Consequences of Protein Adduction and Signaling Networks (e.g., RhoA as a Hub)

The covalent modification of endothelial proteins by this compound has profound functional consequences, primarily centered around the activation of a distinct signaling network. nih.govnih.gov

Bioinformatic analysis of the proteins specifically adducted by this compound identified a protein-protein interaction network with the small GTPase, RhoA, as a central hub. nih.govnih.gov Critically, RhoA itself is one of the eleven proteins modified exclusively by this compound. nih.govnih.gov This adduction leads to the activation of RhoA in endothelial cells. nih.gov

RhoA is a well-established regulator of the actin cytoskeleton and plays a pivotal role in controlling endothelial barrier permeability. nih.gov The activation of RhoA by this compound directly results in endothelial barrier dysfunction and stimulates the release of angiopoietin-2 (Ang-2), a key mediator of vascular inflammation and permeability. nih.govnih.gov The causal link was confirmed in experiments where the inhibition of RhoA activity successfully prevented these pathological effects induced by the chlorinated fatty acid. nih.govnih.gov

Several other proteins modified by this compound are interconnected with the RhoA signaling pathway, amplifying its effects. nih.gov The table below details these key proteins and their roles.

| Modified Protein | Role in RhoA Signaling Network | Functional Consequence of Modification/Activation |

| RhoA | Central hub; directly modified and activated by this compound. | Regulates cytoskeleton, leading to increased endothelial permeability and Ang-2 release. nih.govnih.gov |

| Heat shock protein 90 (HSP90) | Linked to the RhoA pathway; modified by this compound. | Implicated in the disruption of endothelial barrier function. nih.gov |

| Tubulin alpha-1A chain | Component of microtubules; linked to RhoA. | RhoA activation induces microtubule disassembly, contributing to increased endothelial permeability. nih.gov |

| Myosin-14 (NMII-C) | Activity regulated by RhoA signaling; modified by this compound. | Important for cell junction assembly and permeability; dysregulation affects barrier integrity. nih.gov |

These findings collectively establish that the covalent adduction of a specific set of proteins, with RhoA as a central mediator, is a key mechanism by which this compound disrupts endothelial function. nih.govnih.gov

Metabolic Pathways and Biological Fate of 16 Chlorohexadecanoic Acid

Catabolism of 16-Chlorohexadecanoic Acid

The breakdown of this compound deviates from the typical mitochondrial β-oxidation pathway due to the presence of the chlorine atom at the α-carbon (C-2). Instead, it is primarily metabolized through a sequence of ω-oxidation followed by β-oxidation commencing from the ω-end of the molecule.

ω-Oxidation and Initial Hydroxylation

The initial and rate-limiting step in the catabolism of this compound is ω-oxidation. This process occurs in the endoplasmic reticulum and is catalyzed by enzymes belonging to the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. These enzymes hydroxylate the terminal methyl group (ω-carbon) of the fatty acid, converting it into a primary alcohol. This initial product is 16-chloro-16-hydroxyhexadecanoic acid.

Subsequent oxidation of the newly formed hydroxyl group by alcohol and aldehyde dehydrogenases leads to the formation of a dicarboxylic acid, 16-chlorohexadecane-1,16-dioic acid. This transformation significantly increases the water solubility of the molecule, preparing it for further metabolism and excretion.

Subsequent β-Oxidation from the ω-End

Once converted to its dicarboxylic acid form, 16-chlorohexadecane-1,16-dioic acid can undergo β-oxidation. However, unlike the standard mitochondrial β-oxidation that starts from the carboxyl group at the C-1 position, the chlorine atom at the C-2 position hinders this process. Consequently, β-oxidation proceeds from the newly formed carboxyl group at the ω-end.

This process, occurring within peroxisomes, involves the sequential removal of two-carbon units (as acetyl-CoA) from the ω-end of the dicarboxylic acid chain. This chain-shortening process continues until smaller, more water-soluble dicarboxylic acids are formed.

Formation of α-Chlorinated Dicarboxylic Acids (e.g., 2-Chloroadipic Acid)

The peroxisomal β-oxidation from the ω-end of 16-chlorohexadecane-1,16-dioic acid results in the formation of several shorter-chain α-chlorinated dicarboxylic acids. One of the key metabolites identified is 2-chloroadipic acid (a six-carbon dicarboxylic acid). The formation of this and other chain-shortened dicarboxylic acids, such as 2-chlorotetradecane-(1,14)-dioic acid, has been demonstrated in studies using human hepatocellular cell lines.

The identification of these metabolites confirms the sequential nature of ω-oxidation followed by β-oxidation from the opposite end of the molecule as the primary catabolic route for this compound.

Excretion Pathways of Metabolites

The metabolic modifications of this compound are ultimately aimed at facilitating its removal from the body.

Urinary Excretion of Dicarboxylic Acid Metabolites

The dicarboxylic acid metabolites resulting from the catabolism of this compound are significantly more water-soluble than the parent compound. This increased polarity allows for their efficient excretion from the body via the urine. Notably, 2-chloroadipic acid has been identified in the urine of rats administered with this compound, providing direct evidence for this excretory pathway. This finding underscores the importance of the ω-oxidation pathway in detoxifying and eliminating chlorinated fatty acids.

Incorporation into Complex Lipid Pools

While the primary fate of this compound appears to be catabolism and excretion, there is a potential for its incorporation into more complex lipid structures within the cell. Xenobiotic fatty acids can be recognized by cellular enzymes and integrated into various lipid classes.

Long-chain fatty acids that are taken up by cells are typically activated to their acyl-CoA thioesters. nih.gov These activated forms can then be esterified into complex lipids such as phospholipids (B1166683) and triacylglycerols. nih.gov Although direct studies on the incorporation of this compound into these lipid pools are limited, the general mechanisms of fatty acid metabolism suggest this is a plausible fate. The presence of the chlorine atom at the α-position might influence the efficiency and specificity of the enzymes responsible for this incorporation, such as acyltransferases. Further research is needed to fully elucidate the extent and biological implications of the incorporation of this compound into cellular lipid pools.

Data Tables

Table 1: Key Enzymes in the Catabolism of this compound

| Metabolic Step | Enzyme Family/Class | Cellular Location | Function |

| ω-Oxidation (Hydroxylation) | Cytochrome P450 (CYP4A, CYP4F) | Endoplasmic Reticulum | Adds a hydroxyl group to the terminal methyl carbon. |

| ω-Oxidation (Dehydrogenation) | Alcohol/Aldehyde Dehydrogenase | Cytosol | Oxidizes the hydroxyl group to a carboxylic acid. |

| β-Oxidation (from ω-end) | Peroxisomal β-oxidation enzymes | Peroxisomes | Shortens the dicarboxylic acid chain in two-carbon units. |

Table 2: Major Identified Metabolites of this compound

| Metabolite | Chemical Formula | Description | Pathway of Formation |

| 16-Chloro-16-hydroxyhexadecanoic acid | C₁₆H₃₁ClO₃ | The initial product of ω-hydroxylation. | ω-Oxidation |

| 16-Chlorohexadecane-1,16-dioic acid | C₁₆H₂₉ClO₄ | The dicarboxylic acid formed after complete ω-oxidation. | ω-Oxidation |

| 2-Chlorotetradecane-(1,14)-dioic acid | C₁₄H₂₅ClO₄ | A chain-shortened dicarboxylic acid metabolite. | β-Oxidation from ω-end |

| 2-Chloroadipic acid | C₆H₉ClO₄ | A key short-chain dicarboxylic acid metabolite found in urine. | β-Oxidation from ω-end |

Advanced Analytical Methodologies for 16 Chlorohexadecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 16-chlorohexadecanoic acid from complex biological matrices. The choice of technique depends on the specific research objective, whether it be purification, quantification, or enantiomeric resolution.

Liquid Chromatography (LC)

Liquid chromatography is a powerful technique for the analysis of fatty acids, including their chlorinated derivatives.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the separation of fatty acids. nih.govresearchgate.netresearchgate.net In this method, a nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase. researchgate.netresearchgate.netnih.gov The separation of fatty acids is influenced by their chain length and degree of unsaturation. jsbms.jp For chlorinated fatty acids like this compound, the presence of the chlorine atom also affects its retention characteristics.

The use of an ammonium (B1175870) acetate (B1210297) buffer in the mobile phase can neutralize the charge of the carboxylic acid group, enhancing its interaction with the reversed-phase column. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex fatty acid mixtures. researchgate.netnih.gov For instance, a gradient of acetonitrile (B52724) and water containing a small percentage of formic acid is a common mobile phase system. sfrbm.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase | researchgate.netresearchgate.netnih.gov |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | sfrbm.org |

| Detection | Mass Spectrometry (MS) | nih.govresearchgate.net |

The chlorine atom on the alpha-carbon of 2-chlorohexadecanoic acid creates a chiral center, resulting in two enantiomers. Distinguishing between these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the primary method for this purpose. aocs.org This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. aocs.org Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of various chiral compounds, including halogenated molecules. researcher.lifeacs.org

Gas Chromatography (GC)

Gas chromatography is a highly sensitive and efficient technique for the analysis of volatile and thermally stable compounds. restek.com For the analysis of fatty acids like this compound, derivatization is typically required to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs). restek.comresearchgate.net This is often achieved through esterification with reagents like diazomethane (B1218177) or by acid-catalyzed methylation. researchgate.net

The separation in GC is based on the boiling points and polarities of the analytes. sigmaaldrich.com Capillary columns with a variety of stationary phases, from nonpolar to highly polar, are available to achieve the desired separation. restek.com For instance, polar columns are particularly useful for separating cis and trans isomers of unsaturated fatty acids. restek.com

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | restek.comresearchgate.net |

| Column | Capillary columns with various polarities (e.g., polyethylene (B3416737) glycol for polar, biscyanopropyl for isomer separation) | restek.com |

| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | restek.comresearchgate.net |

Thin-Layer Chromatography (TLC) for Purification

Thin-layer chromatography is a valuable technique for the purification and isolation of lipids from complex mixtures. nih.govscispace.comresearchgate.net In the context of this compound research, TLC can be used as a preliminary purification step to isolate chlorinated fatty acids from other lipid classes before further analysis by LC-MS or GC-MS. nih.govnih.gov

A typical TLC system for the purification of chlorinated fatty aldehydes, the precursors to chlorinated fatty acids, utilizes a silica (B1680970) gel 60 plate and a mobile phase consisting of petroleum ether, ethyl ether, and acetic acid (e.g., in a 90:10:1 v/v/v ratio). nih.govnih.gov After separation, the band corresponding to the compound of interest can be scraped from the plate and the compound extracted for subsequent analysis. nih.gov

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is an indispensable tool for the detection and quantification of this compound, offering high sensitivity and specificity. nih.govresearchgate.netnih.gov When coupled with chromatographic techniques (LC-MS and GC-MS), it provides a powerful platform for comprehensive analysis.

For α-chlorofatty acids, electrospray ionization (ESI) in the negative ion mode is particularly effective because the carboxylic acid group readily forms a negatively charged ion. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity through selected reaction monitoring (SRM). nih.govresearchgate.net In this approach, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. For 2-chlorohexadecanoic acid, a common SRM transition is the loss of hydrogen chloride (HCl) from the precursor ion. nih.gov For instance, the transition from m/z 289 to m/z 253 is used to detect the natural 2-chlorohexadecanoic acid containing the 35Cl isotope. nih.govsfrbm.org The use of stable isotope-labeled internal standards, such as 2-Cl-[d4]HDA, is crucial for accurate quantification. nih.govnih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.gov |

| SRM Transition (Natural) | m/z 289 → m/z 253 (loss of H35Cl) | nih.govsfrbm.org |

| SRM Transition (Internal Standard) | m/z 293 → m/z 257 (for 2-Cl-[7,7,8,8-d4]-HA) | nih.gov |

| Ionization Energy | ~3700 V | nih.gov |

| Ionization Temperature | ~310 °C | nih.gov |

| Collision Energy | ~15 V | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of this compound. researchgate.netnih.gov ESI is a soft ionization method that is particularly well-suited for polar molecules like carboxylic acids, allowing them to be ionized directly from a liquid phase with minimal fragmentation. chromatographyonline.com For this compound, ESI is typically performed in the negative ion mode, which takes advantage of the acidic nature of the carboxylic acid group to readily form a deprotonated molecule, [M-H]⁻. nih.gov This approach offers high sensitivity and specificity. nih.govnih.gov

The negative charge on the carboxylate ion makes it amenable to detection by mass spectrometry. nih.gov The process involves dissolving the sample in a suitable solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. chromatographyonline.com These ions are then guided into the mass analyzer for detection. The resulting mass spectrum for this compound would prominently feature the [M-H]⁻ ion.

Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected reaction monitoring (SRM), often used in conjunction with liquid chromatography and tandem mass spectrometry (LC-MS/MS), provides a highly specific and sensitive method for quantifying this compound. researchgate.netsfrbm.orgnih.gov In SRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. sfrbm.org This process is highly selective as it requires the analyte to meet two mass-to-charge ratio (m/z) criteria: that of the precursor ion and that of the product ion.

For the analysis of this compound, the deprotonated molecule [M-H]⁻ serves as the precursor ion. In negative ion mode, the SRM transition for the natural, unlabeled this compound is typically m/z 289 → 253. researchgate.netsfrbm.org This transition corresponds to the loss of a hydrogen chloride (HCl) molecule from the precursor ion. sfrbm.org When using a deuterated internal standard, such as 2-chloro-[7,7,8,8-d4]-hexadecanoic acid, the corresponding SRM transition is m/z 293 → 257. nih.govsfrbm.org This allows for precise quantification by comparing the signal intensity of the analyte to that of the known amount of the internal standard.

Table 1: SRM Transitions for this compound and its Deuterated Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| This compound | 289 | 253 | HCl |

| 2-Chloro-[7,7,8,8-d4]-hexadecanoic acid | 293 | 257 | HCl |

Data sourced from multiple studies utilizing SRM for the quantification of chlorinated fatty acids. nih.govsfrbm.org

Negative-Ion Chemical Ionization (NICI) Mass Spectrometry

Negative-ion chemical ionization (NICI) mass spectrometry is another powerful technique, particularly when coupled with gas chromatography (GC-MS). sfrbm.orgnih.gov NICI is a soft ionization method that often results in less fragmentation and a prominent molecular or pseudo-molecular ion, which enhances sensitivity and selectivity for electrophilic compounds. gcms.czresearchgate.net This makes it highly suitable for detecting halogenated compounds like this compound, especially after derivatization. gcms.cznih.gov

In a typical NICI-GC-MS analysis of fatty acids, the analytes are often derivatized to enhance their volatility and electron-capturing properties. nih.gov For instance, fatty acids can be converted to their pentafluorobenzyl (PFB) esters. nih.gov These derivatives are highly electrophilic due to the fluorine atoms and readily capture thermal electrons to form negative ions. nih.gov While NICI is more commonly applied to the analysis of the precursor, 2-chlorohexadecanal, after conversion to its PFB oxime derivative, the principles are applicable to the acid as well, offering very low detection limits. sfrbm.orgnih.gov The use of a reagent gas like methane (B114726) helps to thermalize the electrons, facilitating the electron capture process. sfrbm.orgresearchgate.net

Selected Ion Monitoring (SIM) for Quantification

Selected ion monitoring (SIM) is a GC-MS and LC-MS acquisition mode that increases the sensitivity of detection by monitoring only a few specific m/z values corresponding to the analyte of interest, rather than scanning the entire mass range. sfrbm.orgtaylorandfrancis.com This allows the mass spectrometer to dwell longer on the ions of interest, improving the signal-to-noise ratio and lowering the limits of detection. taylorandfrancis.com

In the context of this compound analysis, SIM is often employed with GC-MS following derivatization. nih.gov For example, if this compound were derivatized to its PFB ester, SIM would be used to monitor the m/z of the characteristic negative ion formed under NICI conditions. nih.gov This technique is also crucial for quantifying the precursor aldehyde, 2-chlorohexadecanal, as its PFB oxime derivative, where specific ions (m/z 288 for the natural compound and m/z 292 for the deuterated standard) are monitored. nih.govsfrbm.org This targeted approach ensures high sensitivity and accuracy in quantification. researchgate.net

Sample Preparation and Extraction Protocols

The accurate analysis of this compound is highly dependent on the efficiency and cleanliness of the sample preparation and extraction procedures. These steps are critical for isolating the lipid fraction from complex biological samples and removing interfering substances.

Lipid Extraction Methods (e.g., Bligh and Dyer Method)

The Bligh and Dyer method is a widely used liquid-liquid extraction technique for the total recovery of lipids from biological tissues. nih.govawi.devliz.be The method relies on a specific ratio of chloroform (B151607), methanol (B129727), and water to create a monophasic system that effectively extracts lipids from the sample. plos.org Subsequent addition of water and chloroform leads to a biphasic system, where the lipids are partitioned into the lower chloroform layer, while more polar molecules remain in the upper aqueous methanol layer. vliz.beplos.org

A modified version of the Bligh and Dyer method is frequently employed in the extraction of chlorinated lipids, including this compound, from cells and media. nih.govsemanticscholar.org This typically involves scraping cells in a methanol-saline solution and adding chloroform to achieve the appropriate solvent ratios for extraction. nih.gov The presence of deuterated internal standards during the extraction process is crucial for accurately accounting for any loss of the analyte during sample processing. nih.gov While effective for samples with low lipid content, the Bligh and Dyer method may underestimate total lipids in samples containing more than 2% lipids. vliz.beplos.org

Solid Phase Extraction (SPE) for Enrichment and Cleanup

Solid phase extraction (SPE) is a chromatographic technique used for the selective enrichment of analytes and the removal of interfering compounds from a sample matrix prior to analysis. scioninstruments.comsigmaaldrich.com SPE offers several advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the ability to fractionate different classes of lipids. lcms.cznih.gov

In the analysis of fatty acids, SPE cartridges with different sorbent chemistries can be utilized. scioninstruments.com For instance, a C18 sorbent (a non-polar phase) can be used to retain lipids, including this compound, from a more polar sample matrix. nih.gov The sample is loaded onto the conditioned SPE cartridge, and interfering substances are washed away with a weak solvent. The analyte of interest is then eluted with a stronger solvent. scioninstruments.com Silica-based cartridges can also be used to separate fatty acid methyl esters from other lipids based on polarity. awi.de This cleanup and concentration step is vital for improving the sensitivity and reliability of the subsequent mass spectrometric analysis. sigmaaldrich.com

Quantitative Analysis Strategies Using Stable Isotope-Labeled Internal Standards

Quantitative analysis of specific lipids like this compound within complex biological matrices presents a significant analytical challenge. The most robust and accurate method for this purpose is stable isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard. musechem.comscispace.com This strategy is considered the gold standard in quantitative bioanalysis because the internal standard, which is a version of the analyte containing heavier isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)), exhibits nearly identical chemical and physical properties to the target molecule. researchgate.net

The core principle of this technique is the addition of a known quantity of the isotope-labeled standard to a sample at the earliest stage of processing. musechem.com This standard co-purifies with the endogenous analyte, compensating for any sample loss that may occur during extraction, derivatization, or chromatographic separation. lipidmaps.org Because the labeled standard and the unlabeled analyte have virtually identical ionization efficiencies but different masses, mass spectrometry can distinguish between them and provide a precise measurement of the analyte's concentration based on the ratio of their signal intensities. scispace.comresearchgate.net This approach significantly improves the precision and accuracy of quantification by correcting for matrix effects and variations in instrument performance. musechem.comlipidmaps.org

For chlorinated fatty acids, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the premier analytical platforms. nih.gov In GC-MS analysis, fatty acids are often converted to more volatile derivatives, such as pentafluorobenzyl (PFB) esters, to enhance their chromatographic properties and detection sensitivity, particularly with negative chemical ionization (NCI). lipidmaps.orgnih.gov

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for quantifying chlorinated fatty acids directly from lipid extracts. nih.gov A common technique used is selected reaction monitoring (SRM), where the mass spectrometer is set to detect a specific precursor-to-product ion transition for both the analyte and its labeled internal standard. While specific methods for this compound are not widely published, the methodology developed for its isomer, 2-chlorohexadecanoic acid (2-ClHA), provides a clear blueprint. In this case, a deuterated internal standard, 2-chloro-[7,7,8,8-d₄]-hexadecanoic acid (2-Cl-[d₄]HA), is used. nih.gov The analysis monitors the loss of the hydrogen chloride (HCl) molecule from the parent ion, a characteristic fragmentation for this class of compounds. nih.gov

Table 1: Example of an LC-MS/MS Method for a Chlorinated Fatty Acid This table is based on the published method for the isomer 2-chlorohexadecanoic acid.

| Parameter | Setting |

| Analyte | 2-Chlorohexadecanoic acid (2-ClHA) |

| Internal Standard | 2-Chloro-[7,7,8,8-d₄]-hexadecanoic acid (2-Cl-[d₄]HA) |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Technique | Selected Reaction Monitoring (SRM) |

| SRM Transition (Analyte) | m/z 289 → 253 (loss of H³⁵Cl) |

| SRM Transition (Internal Standard) | m/z 293 → 257 (loss of H³⁵Cl) |

| Collision Gas | Argon |

| Data sourced from reference nih.gov. |

Proteomics Approaches for Identifying Covalently Modified Proteins

Chlorinated lipids, including potentially this compound, can be sufficiently reactive to form covalent bonds with cellular proteins, thereby altering their structure and function. Identifying these protein targets is crucial for understanding the molecular mechanisms behind the biological effects of such lipids. Chemical proteomics provides a powerful suite of tools for this purpose. nih.govrsc.org

These approaches typically involve designing and synthesizing a chemical probe based on the structure of the molecule of interest. nih.gov To facilitate detection and enrichment, the probe is functionalized with a bioorthogonal handle, such as an alkyne or azide (B81097) group. nih.govescholarship.org This minimal modification allows the probe to be used in living cells or cell lysates to label its protein targets. After labeling, a reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached to the probe's handle via a highly specific "click reaction," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The biotin tag then allows for the selective enrichment of the modified proteins (and their bound probes) from the complex cellular proteome using streptavidin-coated beads. nih.gov

Following enrichment, the captured proteins are typically digested into smaller peptides, which are then analyzed by LC-MS/MS to determine their identity. escholarship.org This strategy, known as activity-based protein profiling (ABPP) when the probe's reactivity is key, has been successfully applied to identify proteins modified by related chlorinated lipids, such as 2-chlorohexadecanal (2-ClHDA), a reactive aldehyde. nih.govresearchgate.net

Research using an alkyne-tagged analog of 2-ClHDA (2-ClHDyA) has identified numerous protein targets in various cell types, including endothelial cells, epithelial cells, and macrophages. researchgate.net These studies have revealed that chlorinated lipids can modify proteins involved in a wide range of cellular processes. The covalent modification can occur through mechanisms such as Schiff base formation with lysine (B10760008) residues or reaction with nucleophilic cysteine residues. researchgate.net

Table 2: Representative Protein Targets Identified by Chemical Proteomics with a 2-Chlorohexadecanal (2-ClHDA) Analog

| Protein Name | Gene Symbol | Cellular Function/Process |

| Cytochrome b-c1 complex subunit 2 | UQCRC2 | Mitochondrial electron transport, energy metabolism |

| Vimentin | VIM | Cytoskeleton organization, intercellular junctions |

| Heat shock protein 90 | HSP90 | Protein folding, steroid receptor signaling |

| Tubulin beta chain | TUBB | Cytoskeleton formation, vesicular trafficking |

| ATP synthase subunit alpha | ATP5A1 | Energy metabolism (ATP synthesis) |

| Protein disulfide-isomerase | P4HB | Protein folding, redox homeostasis |

| Data sourced from reference researchgate.net. |

Systems Biology Analysis and Protein-Protein Interaction Networks (e.g., STRING analysis)

Identifying the proteins covalently modified by a compound like this compound is the first step; the next is to understand the collective biological impact of these modifications. Systems biology provides the tools to analyze these lists of "hit" proteins to uncover the cellular pathways and functional networks that are perturbed. ajmb.org A primary method for this is protein-protein interaction (PPI) network analysis. github.io

Databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are central to this analysis. researchgate.netstring-db.org STRING integrates known and predicted protein interactions, which include both direct physical interactions and indirect functional associations derived from sources like genomic context, co-expression data, and automated text-mining of scientific literature. ajmb.orgresearchgate.net

To perform a systems biology analysis, the list of proteins identified in a chemical proteomics experiment is submitted to the STRING database. ajmb.org STRING then generates a network map that visualizes the interactions among the submitted proteins. github.io The resulting network often reveals that the identified proteins are more interconnected than would be expected by chance, suggesting they form functional modules. string-db.org

Furthermore, STRING performs functional enrichment analysis to determine if the protein list is significantly enriched with proteins belonging to specific Gene Ontology (GO) terms (for molecular function, biological process, and cellular component) or pathways (e.g., KEGG, Reactome). github.io This analysis can reveal the primary cellular processes affected by the reactive lipid. For instance, analysis of proteins modified by the related 2-ClHDA analog has shown enrichment in several key areas. researchgate.net

Table 3: Functional Categories Enriched Among Proteins Modified by a 2-ClHDA Analog

| Functional Category | Description |

| Energy Metabolism | Includes proteins involved in mitochondrial function and ATP synthesis. |

| Vesicular Trafficking | Pertains to the movement of molecules within the cell via vesicles, including Golgi and ER functions. |

| Cytoskeleton Formation | Involves proteins that maintain cell shape and integrity. |

| Intercellular Tight Junctions | Relates to proteins that form barriers between cells. |

| Redox Homeostasis | Includes proteins that manage oxidative stress and maintain the cellular redox state. |

| Data sourced from reference researchgate.net. |

This type of network and enrichment analysis provides a holistic view of the cellular response, moving from a simple list of modified proteins to a deeper understanding of the affected biological systems. ajmb.org

Role in Biological Systems and Disease Pathogenesis

Association with Acute Respiratory Distress Syndrome (ARDS) in Sepsis

Sepsis is characterized by a dysregulated host response to infection, often leading to life-threatening organ dysfunction. jci.org One of the most severe complications of sepsis is Acute Respiratory Distress Syndrome (ARDS), a form of acute, diffuse, inflammatory lung injury leading to increased pulmonary vascular permeability, edema, and severe hypoxemia. amegroups.org Research has identified a strong link between chlorinated fatty acids, specifically 16-chlorohexadecanoic acid (also referred to as 2-chlorohexadecanoic acid or 2-ClHA), and the pathogenesis of ARDS in septic patients. researchgate.netnih.gov

During sepsis, neutrophils, which are key early immune responders, become activated and release the enzyme myeloperoxidase (MPO). jci.orgresearchgate.netumsystem.edu MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidant. plos.orgnih.govfrontiersin.org This HOCl attacks plasmalogens, a class of phospholipids (B1166683) abundant in endothelial cells, leading to the formation of 2-chlorofatty aldehydes (2-ClFALD), which are then oxidized to form 2-chlorofatty acids (2-ClFA) like this compound. jci.orgnih.govresearchgate.net

Multiple studies have demonstrated that elevated plasma levels of this compound on the first day of intensive care unit (ICU) admission are significantly associated with the development of ARDS and increased 30-day mortality in patients with sepsis. frontiersin.orgnih.govnih.gov The compound contributes to lung injury by directly promoting pulmonary endothelial dysfunction. researchgate.netnih.gov In vitro studies have shown that this compound causes endothelial barrier dysfunction, increases the surface expression of adhesion molecules, and enhances the adherence of neutrophils and platelets to the endothelium. nih.govresearchgate.netnih.gov This cascade of events disrupts the integrity of the lung microvasculature, leading to the characteristic fluid leakage and inflammation seen in ARDS. nih.gov Interestingly, while plasma MPO levels correlate with 2-ClFA levels, MPO itself was not independently associated with ARDS or mortality in some studies, suggesting that the downstream chlorinated lipid products are the more direct mediators of injury. researchgate.netnih.gov

Table 1: Research Findings on this compound and Sepsis-Associated ARDS

| Finding | Implication in ARDS Pathogenesis | Supporting Evidence |

| Elevated plasma 2-ClFA levels in sepsis patients. | Associated with ARDS development and 30-day mortality. frontiersin.orgnih.gov | jci.orgresearchgate.netnih.govnih.gov |

| 2-ClHA induces endothelial barrier dysfunction. | Contributes to pulmonary edema and fluid leakage into alveoli. nih.govresearchgate.net | researchgate.netnih.govnih.gov |

| 2-ClHA increases neutrophil and platelet adherence to endothelium. | Promotes inflammation and microvascular occlusion in the lungs. nih.govresearchgate.netnih.gov | researchgate.netnih.gov |

| 2-ClHA stimulates the release of angiopoietin-2 (Ang-2). | Ang-2 is a marker and mediator of endothelial activation and injury. nih.govnih.gov | nih.govnih.govacrobiosystems.cn |